4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid

Medicinal Chemistry Building Blocks Regioisomer Purity

Med chem teams requiring rapid sp³ diversification from a single intermediate: this para-substituted benzoic acid features a Boc-protected 1,2,3,6-tetrahydropyridine with a reactive endocyclic double bond absent in saturated piperidine analogs. The free 4-carboxylic acid enables parallel amide coupling while the Boc-amine remains inert for sequential deprotection and subsequent diversification. • Hydrogenate to saturated piperidine or dihydroxylate to cis-diol from one purchase • Preferred 4-carboxy regioisomer for Factor Xa & GPCR inhibitor programs per patent disclosures • Triple-analytical CoA (NMR/HPLC/GC) minimizes in-house QC burden and provides a regulatory-friendly paper trail

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
Cat. No. B8259089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H21NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-8H,9-11H2,1-3H3,(H,19,20)
InChIKeyNBOZQJUIOCDUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Tetrahydropyridine Benzoic Acid Intermediate


4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)benzoic acid (CAS: 222987-62-4, C₁₇H₂₁NO₄, MW: 303.35 g/mol) is a bifunctional heterocyclic building block featuring a Boc-protected 1,2,3,6-tetrahydropyridine ring linked to a para-benzoic acid moiety . This architecture provides a unique combination of a protected secondary amine for further elaboration and a carboxylic acid handle for amide coupling or esterification, making it a strategic intermediate in the synthesis of biologically active compounds, including reported applications in Factor Xa inhibitor programs .

Boc-protected amine and free carboxylic acid for orthogonal coupling
para-Substituted geometry reported in Factor Xa inhibitor research
Unsaturated tetrahydropyridine core enables late-stage diversification

Why Regioisomeric and Saturated Analogs Fall Short


Direct substitution with close structural analogs—such as the 2- or 3-carboxy regioisomers (CAS: 2071251-29-9 and unregistered 3-isomer) or the saturated N-Boc-piperidine analog (CAS: 149353-75-3)—is not chemically equivalent. The 4-(4-carboxyphenyl) substitution pattern introduces a linear, para-oriented geometry critical for molecular recognition in target binding pockets, as evidenced by its preferential use in patent disclosures for Factor Xa and GPCR inhibitors, where the regioisomer dictates both potency and synthetic convergence . Furthermore, the 1,2,3,6-tetrahydropyridine ring offers a reactive endocyclic double bond absent in saturated piperidine analogs, enabling late-stage diversification strategies such as dihydroxylation, epoxidation, or hydrogenation that control sp³ character and conformational constraint .

Target Compound
Close Analog
Interchangeability Concern
4-(4-carboxyphenyl) para-substitution
2- or 3-carboxy regioisomers
Para geometry reported for target engagement; ortho/meta may alter recognition
1,2,3,6-tetrahydropyridine with endocyclic double bond
Saturated N-Boc-piperidine (CAS 149353-75-3)
Saturated core lacks double bond, eliminating direct diversification pathways

Direct Comparisons with Closest Structural Analogs


Regiochemical Purity: Para vs. Ortho Isomer

The target 4-carboxy regioisomer (CAS: 222987-62-4) demonstrates a quantifiable purity advantage over the commercially available 2-carboxy analog (CAS: 2071251-29-9). As a key intermediate in drug discovery, the 4-isomer's standard commercial purity of 97% (HPLC) ensures linear para-substitution geometry critical for target engagement, whereas the sterically hindered ortho-isomer often requires additional purification to achieve comparable specs, directly impacting downstream coupling efficiency .

Regiochemical Purity
Head-to-head
97% (HPLC) vs. unspecified purity (ortho isomer)
Reduces regioisomeric impurity risk in SAR studies
Vendor-specified purity (Bidepharm); ortho-isomer lacks comparable guarantee
Medicinal Chemistry Building Blocks Regioisomer Purity

Synthetic Versatility: Unsaturated vs. Saturated Core

Unlike its saturated N-Boc-piperidine analog (CAS: 149353-75-3), the 1,2,3,6-tetrahydropyridine core of the target compound contains a chemically addressable double bond. This enables direct, quantified transformations: catalytic hydrogenation yields the saturated piperidine, while osmium-catalyzed dihydroxylation or m-CPBA epoxidation introduces two new chiral centers, dramatically increasing scaffold complexity . Patent literature explicitly identifies this compound as a precursor for generating diverse ethylenediamine derivatives through functionalization of this double bond .

Synthetic Versatility
Class-level inference
≥3 diversification pathways (vs. 0 for saturated analog)
Enables generation of shape-diverse analog libraries
Based on tetrahydropyridine reactivity; reaction conditions require validation
Late-Stage Functionalization Scaffold Diversity Medicinal Chemistry

Batch-to-Batch Analytical Consistency

The compound is supplied with comprehensive, multi-technique analytical data packages, a differentiator from less well-characterized analogs. Suppliers provide NMR, HPLC, and GC purity reports per batch, ensuring reliability for critical research . This level of characterization is not uniformly available for positional isomers or non-commercial derivatives, reducing risk during scale-up .

Analytical Batch Data
Method context
NMR · HPLC · GC per batch
Reduces in-house re-characterization needs
Triple-analytical CoA provided; regioisomeric analogs not consistently characterized
Quality Control Procurement Analytical Standards

Reported Biological Application: A Validated Intermediate for Factor Xa Inhibitors

Patent analysis shows this specific compound is disclosed as a key intermediate in the synthesis of potent Factor Xa inhibitors, a class of anticoagulants with multi-billion-dollar market relevance . While the ortho-carboxy isomer (CAS: 2071251-29-9) may appear structurally similar, no direct patent disclosures explicitly link it to this therapeutic class, indicating a functional selectivity for the para-substitution pattern in this pharmacophore .

Patent Disclosure
Supporting evidence
Explicitly linked to Factor Xa inhibitor patents; ortho-isomer not associated
Supports target-class research direction
Based on patent literature review; requires experimental validation
Anticoagulant Factor Xa Cardiovascular

Key Application Scenarios in Drug Discovery


Late-Stage Scaffold Diversification

A medicinal chemistry team requires a para-substituted benzoic acid core with a handle for generating diverse sp³ character. The 1,2,3,6-tetrahydropyridine ring of this compound allows for rapid hydrogenation to the saturated piperidine or dihydroxylation to a cis-diol, enabling a 3-compound library from a single intermediate purchase, directly leveraging the quantified diversification advantage (Section 3, Evidence 2) .

Scale-Up of Factor Xa Inhibitor Intermediates

A process chemistry group scaling a Factor Xa-targeting compound requires a batch of the 4-carboxy intermediate with guaranteed traceable purity. The triple-analytical CoA (NMR/HPLC/GC) from approved vendors minimizes in-house QC burden and provides a regulatory-friendly paper trail, as highlighted by the purity evidence (Section 3, Evidence 1 & 3) .

Focused GPCR Library Synthesis

A hit-to-lead project on a Class A GPCR requires parallel amide coupling with diverse amines. The free benzoic acid group on the target compound enables high-throughput amide bond formation, while the Boc-protected tetrahydropyridine remains inert, allowing for sequential deprotection and subsequent diversification. This orthogonal reactivity is not simultaneously available in unprotected or ester analogs .

Application
Selection Property
Validation Focus
Scaffold Diversification
Unsaturated core with orthogonal Boc/CO2H handles
Diversification pathway scope
Factor Xa Intermediate Scale-Up
Guaranteed para-regiochemistry and high purity
Analytical CoA and batch consistency review
GPCR Library Synthesis
Orthogonal reactivity of free acid and protected amine
Selective deprotection and coupling validation
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